Pyrrolidin-1-amine dihydrochloride

CAS No.: 1389313-46-5

Cat. No.: VC4507097

Molecular Formula: C4H12Cl2N2

Molecular Weight: 159.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1389313-46-5 |

|---|---|

| Molecular Formula | C4H12Cl2N2 |

| Molecular Weight | 159.05 |

| IUPAC Name | pyrrolidin-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C4H10N2.2ClH/c5-6-3-1-2-4-6;;/h1-5H2;2*1H |

| Standard InChI Key | MXAQYXXHPDEVDM-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

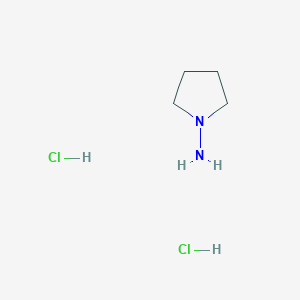

Pyrrolidin-1-amine dihydrochloride consists of a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) bonded to an amine group. The dihydrochloride salt form arises from the protonation of the amine group by two equivalents of hydrochloric acid, enhancing its solubility in polar solvents . The IUPAC name, pyrrolidin-1-amine; dihydrochloride, reflects this configuration.

Structural Data:

-

Molecular Formula: C₄H₁₂Cl₂N₂

-

Molecular Weight: 159.05 g/mol

-

InChI Key: InChI=1S/C₄H₁₀N₂·2ClH/c5-6-3-1-2-4-6;;/h1-5H₂;2*1H

Physical Characteristics

The compound exists as a white to light yellow crystalline solid at room temperature. Its solubility in water is attributed to the ionic nature of the dihydrochloride salt, though exact solubility data remain unspecified in available literature . Thermal stability is evidenced by a melting point range of 197–201°C, consistent with similar amine hydrochlorides .

Synthesis and Production Methods

Purification and Characterization

Post-synthesis purification may involve recrystallization from ethanol or methanol. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity (>98% as reported) .

Applications in Scientific Research

Pharmaceutical Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in drugs like procyclidine (anticholinergic) and racetams (nootropics) . Pyrrolidin-1-amine dihydrochloride’s primary amine group offers a handle for further functionalization, enabling its use as:

-

Building Block: For synthesizing analogs of bioactive molecules targeting neurological and metabolic disorders.

-

Ligand in Metal Complexes: Facilitating catalysis in asymmetric synthesis .

Biological Studies

In enzymology, the compound may serve as a substrate or inhibitor for amine-processing enzymes (e.g., monoamine oxidases). Its water solubility enhances utility in in vitro assays requiring aqueous environments .

Comparative Analysis with Related Compounds

Pyrrolidine vs. Pyrrolidin-1-amine Dihydrochloride

| Property | Pyrrolidine | Pyrrolidin-1-amine Dihydrochloride |

|---|---|---|

| Formula | C₄H₉N | C₄H₁₂Cl₂N₂ |

| State | Liquid | Crystalline Solid |

| Solubility | Miscible in Organic Solvents | Water-Soluble |

| Basicity | pKₐ ~11.3 | Reduced due to Salt Formation |

The dihydrochloride derivative’s ionic nature enhances aqueous solubility but diminishes volatility compared to pyrrolidine .

Analogous Amine Hydrochlorides

Compounds like 3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride (CAS 148736-33-8) share structural motifs but differ in chain length, altering steric and electronic properties for tailored applications.

Future Perspectives and Research Directions

Green Synthesis Innovations

Developing catalytic, solvent-free routes could enhance sustainability. Photocatalytic amination or flow chemistry approaches may offer efficiency gains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume